3-(Cyclopropylmethoxy)pyrrolidine
Overview
Description
3-(Cyclopropylmethoxy)pyrrolidine is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a pyrrolidine derivative, characterized by a cyclopropylmethoxy group attached to the third carbon of the pyrrolidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)pyrrolidine typically involves the reaction of pyrrolidine with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)methyl pyrrolidine: Similar structure with a methyl group instead of a hydrogen atom on the pyrrolidine ring.
3-(Phenoxymethyl)pyrrolidine: Contains a phenoxy group instead of a cyclopropylmethoxy group.
3-(3-Chlorophenoxy)methyl pyrrolidine: Features a chlorophenoxy group in place of the cyclopropylmethoxy group.
Uniqueness
3-(Cyclopropylmethoxy)pyrrolidine is unique due to its specific cyclopropylmethoxy substitution, which can impart distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds with potentially enhanced efficacy and selectivity .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7(1)6-10-8-3-4-9-5-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDIWYMSLUVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932702-41-5 | |
Record name | 3-(cyclopropylmethoxy)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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